molecular formula C11H11NO3S2 B2696544 N-(4-methoxyphenyl)thiophene-2-sulfonamide CAS No. 39810-50-9

N-(4-methoxyphenyl)thiophene-2-sulfonamide

Cat. No. B2696544
CAS RN: 39810-50-9
M. Wt: 269.33
InChI Key: KZIMIWWLYIDNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)thiophene-2-sulfonamide, or 4MTPT, is an organic compound with a wide range of applications in scientific research. It is a versatile building block for organic synthesis and can be used to create a variety of compounds. It is also used in a variety of lab experiments, such as those involving biochemical and physiological processes.

Scientific Research Applications

Anticancer Properties

N-(4-methoxyphenyl)thiophene-2-sulfonamide and its analogs have been researched for their potential as cancer chemotherapeutic agents. Studies have highlighted their effectiveness in inhibiting various cancer cell lines, including human breast cancer cell lines (Mohamadi, Spees, & Grindey, 1992), (Ghorab, Bashandy, & Alsaid, 2014).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been extensively studied. These include methods like PMB protection/deprotection strategy for synthesizing phenoxy substituted derivatives (Williams, Dandepally, & Kotturi, 2010) and the preparation of thiophenes with various biologically active moieties (Rehman et al., 2011).

Enzyme Inhibition Studies

This compound based compounds have been evaluated as potent inhibitors of enzymes like carbonic anhydrase I and II isoenzymes (Alım, Köksal, & Karaman, 2020). Such studies provide insights into their potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the mechanism of action of these compounds. This includes examining their inhibitory properties and interactions with biological targets (Alım, Köksal, & Karaman, 2020).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the antimicrobial and antioxidant activities of this compound derivatives. This includes their efficacy against various bacterial and fungal strains, as well as their potential as antioxidants (Aziz‐ur‐Rehman et al., 2013), (Fatima et al., 2013).

Mechanism of Action

Mode of Action

N-(4-methoxyphenyl)thiophene-2-sulfonamide interacts with its targets, the hCA-I and hCA-II isoenzymes, by inhibiting their activity . The compound exhibits potent inhibition effects on both isoenzymes at very small concentrations .

Biochemical Pathways

The inhibition of hCA-I and hCA-II by this compound affects the carbonic anhydrase pathway . This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of hCA-I and hCA-II isoenzymes . This inhibition disrupts the carbonic anhydrase pathway, potentially affecting pH and fluid balance in the body.

properties

IUPAC Name

N-(4-methoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2/c1-15-10-6-4-9(5-7-10)12-17(13,14)11-3-2-8-16-11/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIMIWWLYIDNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.